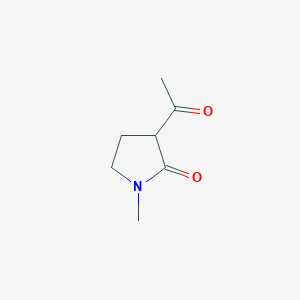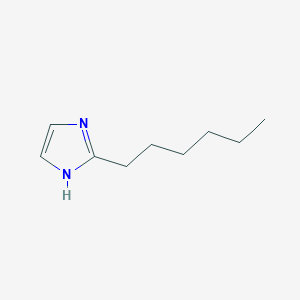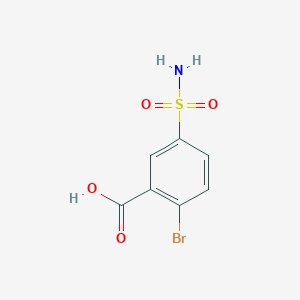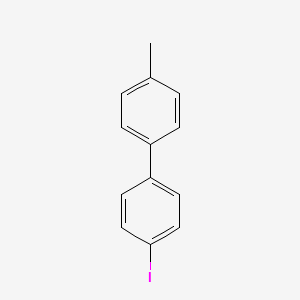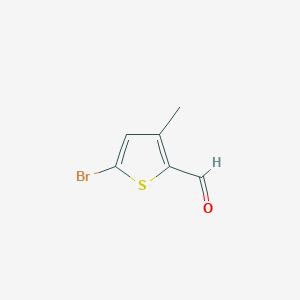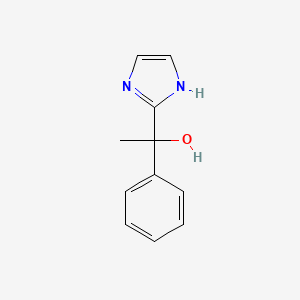
7-Methyl-1H-indole-5-carboxylic acid
Übersicht
Beschreibung
7-Methyl-1H-indole-5-carboxylic acid is an indole derivative . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years .
Synthesis Analysis
7-Methyl-1H-indole-5-carboxylic acid can be prepared by the esterification of indole-5-carboxylic acid . It has been used as a reactant in various processes .Molecular Structure Analysis
The molecular formula of 7-Methyl-1H-indole-5-carboxylic acid is C10H9NO2 . The InChI key is OAWWSPFYTYUIHU-UHFFFAOYSA-N .Chemical Reactions Analysis
Indole derivatives, including 7-Methyl-1H-indole-5-carboxylic acid, have been investigated for their reactivity and potential as substrates for various chemical reactions .Physical And Chemical Properties Analysis
The molecular weight of 7-Methyl-1H-indole-5-carboxylic acid is 175.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .Wissenschaftliche Forschungsanwendungen
- Field : Organic Chemistry
- Application : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological activity against cancer cells, microbes, and various disorders in the human body .
- Method : The Leimgruber–Batcho indole synthesis is one of the methods used for the synthesis of indole derivatives .
- Results : The synthesis of indole derivatives has led to the development of biologically active compounds for the treatment of various disorders .
- Field : Pharmacology
- Application : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Method : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
- Field : Biochemistry
- Application : 7-Methyl-1H-indole-5-carboxylic acid is used as a reactant for the preparation of tryptophan dioxygenase inhibitors .
- Method : The specific method of preparation is not mentioned .
- Results : The preparation of these inhibitors can potentially lead to the development of anticancer immunomodulators .
Synthesis of Indole Derivatives
Biological Potential of Indole Derivatives
Preparation of Tryptophan Dioxygenase Inhibitors
- Field : Organic Chemistry
- Application : 7-Methyl-1H-indole-5-carboxylic acid is used as a reactant for the preparation of anthranilic acids .
- Method : The specific method of preparation is not mentioned .
- Results : The preparation of these acids can potentially lead to the development of various organic compounds .
- Field : Organic Chemistry
- Application : 7-Methyl-1H-indole-5-carboxylic acid is used as a reactant for the synthesis of indirubin derivatives .
- Method : The specific method of synthesis is not mentioned .
- Results : The synthesis of these derivatives can potentially lead to the development of various organic compounds .
- Field : Biochemistry
- Application : 7-Methyl-1H-indole-5-carboxylic acid is used as a reactant for the preparation of amide conjugates with ketoprofen .
- Method : The specific method of preparation is not mentioned .
- Results : The preparation of these conjugates can potentially lead to the development of inhibitors of Gli1-mediated transcription in the Hedgehog pathway .
Preparation of Anthranilic Acids
Synthesis of Indirubin Derivatives
Preparation of Amide Conjugates with Ketoprofen
- Field : Biochemistry
- Application : 7-Methyl-1H-indole-5-carboxylic acid is used as a reactant in the biosynthesis of inhibitors of protein kinases .
- Method : The specific method of biosynthesis is not mentioned .
- Results : The biosynthesis of these inhibitors can potentially lead to the development of various organic compounds .
- Field : Organic Chemistry
- Application : 7-Methyl-1H-indole-5-carboxylic acid is used as a reactant in metal-free Friedel-Crafts alkylation .
- Method : The specific method of alkylation is not mentioned .
- Results : The alkylation can potentially lead to the development of various organic compounds .
- Field : Organic Chemistry
- Application : 7-Methyl-1H-indole-5-carboxylic acid is used as a reactant for the preparation of diphenylsulfonium ylides from Martin’s sulfurane .
- Method : The specific method of preparation is not mentioned .
- Results : The preparation of these ylides can potentially lead to the development of various organic compounds .
- Field : Organic Chemistry
- Application : 7-Methyl-1H-indole-5-carboxylic acid is used as a reactant in cross dehydrogenative coupling reactions .
- Method : The specific method of coupling reactions is not mentioned .
- Results : The coupling reactions can potentially lead to the development of various organic compounds .
Biosynthesis of Inhibitors of Protein Kinases
Metal-Free Friedel-Crafts Alkylation
Preparation of Diphenylsulfonium Ylides from Martin’s Sulfurane
Cross Dehydrogenative Coupling Reactions
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-methyl-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-8(10(12)13)5-7-2-3-11-9(6)7/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWWSPFYTYUIHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570442 | |
| Record name | 7-Methyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1H-indole-5-carboxylic acid | |
CAS RN |
180624-00-4 | |
| Record name | 7-Methyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

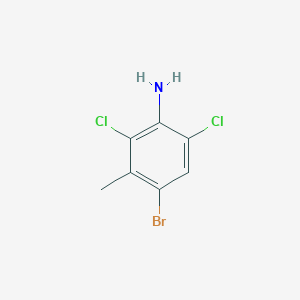
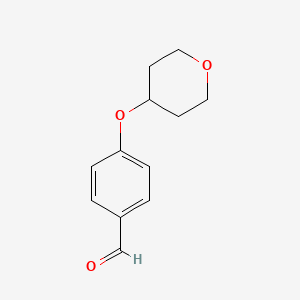
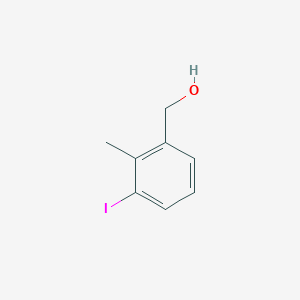
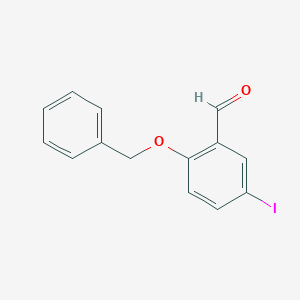
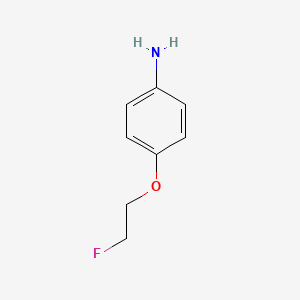
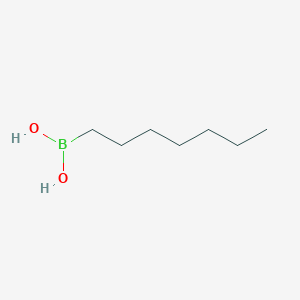
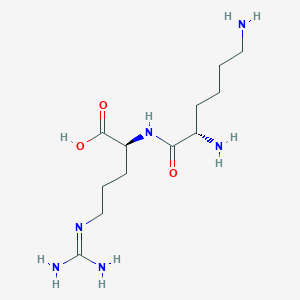
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine](/img/structure/B1339200.png)
